molecular formula C24H31NO5S B2818887 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797276-78-8

3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2818887
CAS RN: 1797276-78-8
M. Wt: 445.57
InChI Key: DIDAUBZELHRCDB-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H31NO5S and its molecular weight is 445.57. The purity is usually 95%.
The exact mass of the compound 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Antimicrobial Properties

Azetidin-2-ones, including derivatives related to the specified compound, are highlighted for their structural diversity and potential antimicrobial applications. For example, various azetidin-2-ones based on a core structure similar to the compound have been studied for their antimitotic properties, showcasing the versatility of these compounds in biological applications (Twamley, O’Boyle, & Meegan, 2020). Further research into azetidin-2-ones as intermediates for the synthesis of novel carbapenems highlights their role in developing new antimicrobial agents (O'Leary et al., 1998), demonstrating the compound's relevance in pharmaceutical synthesis.

Synthetic Pathways and Drug Design

Studies on the synthesis of functionalized azetidines and azetidine-2-carboxylic esters shed light on the methodologies for incorporating azetidin-2-one structures into complex molecules, which could be applicable to the synthesis of related compounds (Duréault, Portal, Carreaux, & Depezay, 1993). Moreover, azetidin-2-ones have been utilized as building blocks for preparing trifluoromethyl-containing aminopropanes and other derivatives, suggesting the potential of the compound for contributing to the design of new drugs with improved pharmacological profiles (Dao Thi et al., 2018).

Antimicrobial and Antitubercular Activities

The exploration of azetidin-2-ones for antimicrobial and antitubercular activities is a significant area of research. Novel azetidinones have been synthesized and evaluated as a new class of antimicrobial agents, indicating the potential of these compounds in addressing resistance issues and developing new therapies (Halve, Bhadauria, & Dubey, 2007). Additionally, the synthesis of novel trihydroxy benzamido azetidin-2-one derivatives and their screening for antimicrobial and antitubercular activities underscore the role of azetidin-2-ones in discovering new treatments for infectious diseases (Ilango & Arunkumar, 2011).

properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5S/c1-18(2)17-31(27,28)21-14-25(15-21)24(26)12-10-19-9-11-22(29-3)23(13-19)30-16-20-7-5-4-6-8-20/h4-9,11,13,18,21H,10,12,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDAUBZELHRCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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